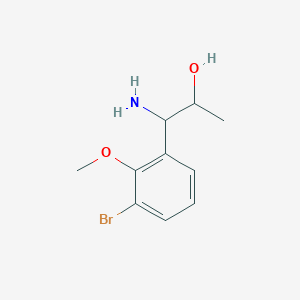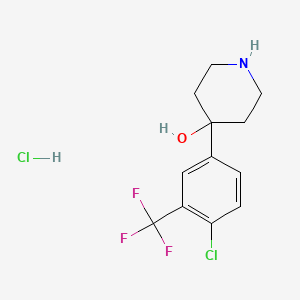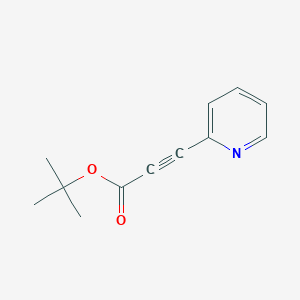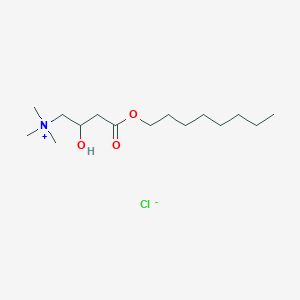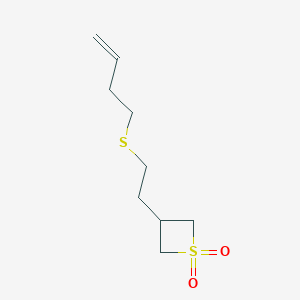
3-(2-(But-3-en-1-ylthio)ethyl)thietane1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(But-3-en-1-ylthio)ethyl)thietane 1,1-dioxide is a novel organic compound with the molecular formula C9H16O2S2 It features a thietane ring, which is a four-membered ring containing a sulfur atom, and a but-3-en-1-ylthio group attached to the ethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(But-3-en-1-ylthio)ethyl)thietane 1,1-dioxide typically involves the reaction of a suitable thietane precursor with a but-3-en-1-ylthio reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for 3-(2-(But-3-en-1-ylthio)ethyl)thietane 1,1-dioxide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of the compound to maintain its stability and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(But-3-en-1-ylthio)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different oxidation states.
Substitution: The but-3-en-1-ylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thietane derivatives, and various substituted thietane compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: Its potential biological activity could lead to the development of new pharmaceuticals or therapeutic agents.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism by which 3-(2-(But-3-en-1-ylthio)ethyl)thietane 1,1-dioxide exerts its effects is not fully understood. it is believed to interact with molecular targets through its reactive thietane ring and but-3-en-1-ylthio group. These interactions may involve covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The specific pathways involved would depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Substituted Thietane-1,1-Dioxides:
3-Aryloxythietane-1,1-Dioxides: These compounds have an aryloxy group instead of the but-3-en-1-ylthio group, leading to different chemical and biological properties.
3-Phenylsulfanylthietane-1,1-Dioxides:
Uniqueness
3-(2-(But-3-en-1-ylthio)ethyl)thietane 1,1-dioxide is unique due to its specific combination of the thietane ring and the but-3-en-1-ylthio group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H16O2S2 |
|---|---|
Poids moléculaire |
220.4 g/mol |
Nom IUPAC |
3-(2-but-3-enylsulfanylethyl)thietane 1,1-dioxide |
InChI |
InChI=1S/C9H16O2S2/c1-2-3-5-12-6-4-9-7-13(10,11)8-9/h2,9H,1,3-8H2 |
Clé InChI |
JVLAQBAKNZDVKS-UHFFFAOYSA-N |
SMILES canonique |
C=CCCSCCC1CS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



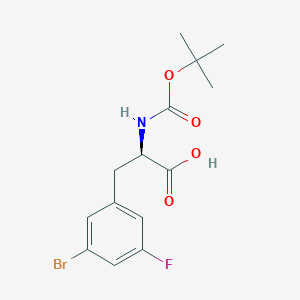
![2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13026017.png)
![2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13026021.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13026022.png)
![3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13026023.png)
![1-(3,3,3-Trifluoropropanoyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026025.png)
